molecular formula C15H15N3O B5033832 2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol

2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol

Cat. No.: B5033832
M. Wt: 253.30 g/mol
InChI Key: HNNANRHXMKWEDQ-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-benzimidazol-2-ylamino)-ethanol is a benzimidazole derivative featuring an ethanolamine substituent at the 2-position of the benzimidazole core. This compound combines the structural rigidity of the benzimidazole ring with the hydrogen-bonding capacity of the ethanolamine moiety. The ethanolamine side chain likely enhances solubility in polar solvents and facilitates intermolecular interactions, such as hydrogen bonding, which may influence crystallinity or biological activity .

Properties

IUPAC Name

2-[(1-phenylbenzimidazol-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-11-10-16-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9,19H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNANRHXMKWEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol typically involves the condensation of o-phenylenediamine with benzoic acid derivatives, followed by subsequent reactions to introduce the ethanolamine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the ethanolamine moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring or the ethanolamine moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with aldehyde or carboxylic acid groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ethanolamine moiety may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzimidazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of 2-(1-phenyl-1H-benzimidazol-2-ylamino)-ethanol with structurally related analogs:

Compound Key Substituents Key Properties Reference
2-(1-Phenyl-1H-benzimidazol-2-ylamino)-ethanol Ethanolamine group (-NH-CH2CH2OH) Enhanced hydrogen bonding; potential for improved solubility and bioactivity N/A
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl group (-CH2CH=CH2) Forms layered crystal structures via O–H···N/O hydrogen bonds; moderate reactivity
(1H-Benzimidazol-2-yl)methanol derivatives Hydroxymethyl group (-CH2OH) Oxidizable to carboxylic acids; chlorination yields reactive chloromethyl analogs
4-(1H-Benzimidazol-2-yl)phenol Phenolic hydroxyl (-OH) High thermal stability (m.p. 228–230°C); antimicrobial activity
4-(1-Methyl-1H-benzimidazol-2-yl)aniline Aniline group (-NH2) and methyl group Primary amine enables functionalization; methyl group increases steric hindrance

Physicochemical Properties

  • Solubility: The ethanolamine substituent likely improves aqueous solubility compared to nonpolar analogs like 4-(1H-benzo[d]imidazol-2-yl)benzonitrile (m.p. 255–257°C) .
  • Thermal Stability: Phenolic and cyano-substituted benzimidazoles exhibit higher melting points (228–257°C) due to strong intermolecular interactions, whereas alkyl or ethanolamine derivatives may display lower thermal stability .

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